molecular formula C12H15BrO B1532343 [1-(4-Bromophenyl)cyclopentyl]methanol CAS No. 1346689-83-5

[1-(4-Bromophenyl)cyclopentyl]methanol

Cat. No.: B1532343
CAS No.: 1346689-83-5
M. Wt: 255.15 g/mol
InChI Key: DHYFIHUDHWJOEK-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

[1-(4-Bromophenyl)cyclopentyl]methanol is a tertiary alcohol compound characterized by its unique structural architecture combining a brominated aromatic ring with a cyclopentyl framework. The compound is officially registered under Chemical Abstracts Service number 1346689-83-5, establishing its definitive chemical identity within the global chemical registry system. The molecular formula C12H15BrO defines a compound with a molecular weight of 255.15 grams per mole, positioning it within the category of medium-molecular-weight organic halides.

The compound belongs to the broader classification of brominated aromatic alcohols, specifically categorized as a cycloalkyl-substituted benzyl alcohol derivative. Its structural features include a para-brominated phenyl ring directly attached to a cyclopentyl carbon framework, which bears a primary alcohol functional group as a pendant methyl alcohol substituent. This architectural arrangement places the compound within the specialized category of tertiary carbinol compounds featuring halogenated aromatic substituents.

The International Union of Pure and Applied Chemistry nomenclature system classifies this molecule as this compound, reflecting the systematic naming convention that prioritizes the cyclopentyl core structure with its attached bromophenyl and methanol substituents. The compound exhibits characteristics typical of both aromatic halides and aliphatic alcohols, creating a bifunctional molecular entity with distinct chemical reactivity patterns.

Historical Context of Discovery and Development

The development of this compound emerged from systematic research efforts focused on sphingosine-1-phosphate receptor modulation, particularly in the context of developing novel therapeutic agents for autoimmune and inflammatory conditions. The compound's discovery can be traced to comprehensive medicinal chemistry programs that sought to optimize molecular structures for enhanced biological activity and improved pharmacological profiles.

Research conducted by pharmaceutical teams demonstrated that brominated cyclopentyl derivatives showed promising activity as intermediates in the synthesis of sphingosine-1-phosphate receptor type 1 agonists. The specific structural modifications leading to this compound were developed through iterative design processes that evaluated various substitution patterns and ring systems to achieve optimal biological activity.

The historical development of this compound reflects broader trends in medicinal chemistry toward the incorporation of halogenated aromatic systems and cycloalkyl frameworks to enhance molecular recognition and binding affinity. The systematic exploration of bromophenyl-substituted cyclopentyl compounds revealed that the specific positioning of the bromine atom in the para position, combined with the cyclopentyl methanol architecture, provided advantageous molecular properties for pharmaceutical applications.

The compound gained particular significance following research published in leading organic chemistry journals, which described scalable synthesis methods for related bromophenyl cyclopentyl derivatives and their utility as key intermediates in drug development programs. This research established the foundational methodologies that enabled the practical preparation and application of this compound in pharmaceutical research contexts.

Significance in Organic Chemistry and Medicinal Research

This compound demonstrates considerable significance within the realm of organic chemistry as a versatile synthetic intermediate and as a molecular scaffold for drug development. The compound's unique structural features provide multiple sites for chemical modification, enabling its utilization in diverse synthetic transformations that are fundamental to modern pharmaceutical chemistry.

The presence of the bromine atom in the para position of the phenyl ring creates opportunities for cross-coupling reactions, particularly palladium-catalyzed processes that enable the introduction of various functional groups and extended molecular frameworks. This reactivity profile has proven essential in the development of complex pharmaceutical molecules, where the bromine serves as a synthetic handle for further elaboration of the molecular structure.

In medicinal research contexts, this compound has shown particular relevance in the development of sphingosine-1-phosphate receptor modulators. Research has demonstrated that compounds derived from this structural framework exhibit significant activity in modulating immune system responses, particularly in the context of lymphocyte trafficking and inflammatory processes. The compound serves as a key intermediate in the synthesis of advanced pharmaceutical candidates that have progressed to clinical trials for the treatment of autoimmune conditions.

The cyclopentyl methanol portion of the molecule contributes to the overall pharmacological profile by providing appropriate molecular flexibility and hydrophilic character through the alcohol functional group. This balanced molecular architecture enables optimal interaction with biological targets while maintaining suitable physicochemical properties for pharmaceutical development. The tertiary alcohol functionality also provides opportunities for metabolic activation through phosphorylation processes, which has proven crucial in the mechanism of action of related therapeutic agents.

Position within Bromophenyl-Substituted Cyclopentyl Compounds

This compound occupies a distinctive position within the broader family of bromophenyl-substituted cyclopentyl compounds, serving as both a representative example of this chemical class and a unique structural variant with specific properties. The compound can be distinguished from related structures through its specific substitution pattern and functional group arrangement.

Comparative analysis with related compounds reveals important structure-activity relationships within this chemical family. For instance, the closely related compound (1-(4-Bromophenyl)cyclopropyl)methanol, identified by Chemical Abstracts Service number 98480-31-0, differs only in the ring size of the cycloalkyl component, substituting a cyclopropyl group for the cyclopentyl framework. This structural modification significantly impacts the molecular properties, with the cyclopentyl variant generally exhibiting greater conformational flexibility and different binding characteristics compared to its cyclopropyl analog.

The positioning of the alcohol functionality as a methanol substituent attached to the tertiary carbon distinguishes this compound from other variants where the alcohol group might be incorporated directly into the ring system or positioned at different locations within the molecular framework. This specific arrangement has proven advantageous for biological activity, as demonstrated in research focusing on sphingosine-1-phosphate receptor modulation.

Within the broader context of brominated pharmaceutical intermediates, this compound represents an important example of how strategic halogenation can enhance molecular properties for drug development. The para-brominated phenyl group provides optimal electronic properties for biological recognition while maintaining synthetic accessibility for further chemical modifications. This positioning within the chemical space of bromophenyl compounds reflects careful optimization of molecular structure to achieve desired pharmaceutical properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound 1346689-83-5 C12H15BrO 255.15 Cyclopentyl core with methanol substituent
(1-(4-Bromophenyl)cyclopropyl)methanol 98480-31-0 C10H11BrO 227.10 Cyclopropyl core with methanol substituent
(1R,2R)-[2-(4-bromophenyl)cyclopropyl]methanol 1000305-07-6 C10H11BrO 227.10 Stereochemically defined cyclopropyl variant

Properties

IUPAC Name

[1-(4-bromophenyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYFIHUDHWJOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction Approach Using 4-Bromophenyl Precursors

One of the most straightforward and widely employed methods involves the nucleophilic addition of a cyclopentyl organometallic reagent to a 4-bromophenyl aldehyde or equivalent.

  • General Reaction Scheme:

    • Preparation of a cyclopentylmagnesium or lithium reagent from cyclopentyl halides or cyclopentanone derivatives.
    • Reaction with 4-bromobenzaldehyde or 4-bromophenyl halides under inert atmosphere.
    • Work-up to yield [1-(4-bromophenyl)cyclopentyl]methanol.
  • Typical Conditions and Yields:

    • Use of tetrahydrofuran (THF) as solvent.
    • Temperature control between -20 °C to room temperature.
    • Inert atmosphere (argon or nitrogen) to prevent oxidation.
    • Yields reported around 70-75% for related cyclopropyl analogs, suggesting similar efficiency for cyclopentyl derivatives.
  • Example from Literature:

    • A related synthesis of (4-bromophenyl)(cyclopropyl)methanol was achieved by reaction of 1,4-bromoiodobenzene with isopropyl magnesium chloride-lithium chloride complex, followed by addition of cyclopropanecarboxaldehyde, yielding 71% product after purification.
    • By analogy, replacing cyclopropyl with cyclopentyl groups can be achieved using cyclopentanecarboxaldehyde or cyclopentylmagnesium reagents.

Multi-Step Stereoselective Synthesis via Amino Acid Derivatives

Advanced synthetic routes focus on stereoselective preparation of amino-substituted cyclopentylmethanol derivatives, which serve as intermediates for biologically active compounds.

  • Key Features:

    • Synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate stereoisomers as precursors.
    • Seven-step synthesis with stereochemical control yielding >98% enantiomeric excess (ee) and diastereomeric excess (de).
    • Subsequent conversion of these intermediates to this compound derivatives.
  • Reaction Highlights:

    • Use of chiral auxiliaries or catalysts to control stereochemistry.
    • Isolation of individual stereoisomers in gram quantities.
    • Overall yields around 11% for the multi-step sequence, reflecting complexity and selectivity.
  • Significance:

    • This approach is suitable for pharmaceutical applications requiring high stereochemical purity.
    • Enables access to all stereoisomers for biological screening.

Imine Formation and Reduction Strategies

Another synthetic route involves the formation of imines followed by reduction to the corresponding cyclopentylmethanol derivatives.

  • Procedure Overview:

    • Formation of N-benzyl-1,1-diphenylmethanimine intermediates under argon atmosphere.
    • Use of di-tert-butyldicarbonate and potassium tert-butoxide to facilitate imine formation.
    • Subsequent reduction steps to yield amino alcohols or alcohol derivatives.
  • Reaction Conditions:

    • Refluxing under inert gas for 12-18 hours.
    • Purification by flash chromatography on deactivated silica gel.
    • Use of tert-butanol as solvent at moderate temperatures (~45 °C) for Boc protection steps.
  • Application:

    • This method is applicable for preparing protected intermediates en route to this compound derivatives.
    • Useful for synthetic sequences requiring functional group transformations and protection.

Pharmaceutical-Scale Synthesis of Derivatives

Pharmaceutical research has developed scalable syntheses for related cyclopentylmethanol compounds bearing 4-bromophenyl groups, especially in the context of sphingosine-1-phosphate receptor modulators.

  • Key Points:

    • Multi-step synthesis involving selective functionalization of cyclopentyl rings.
    • Use of advanced purification and characterization techniques to ensure compound purity.
    • Detailed pharmacological profiling accompanies synthetic efforts.
  • Relevance:

    • Although focused on derivatives, the methodologies provide insights into robust synthetic routes adaptable for this compound.
    • Emphasizes the importance of stereochemical control and scalability.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield (%) Notes
Grignard Reaction 4-Bromobenzaldehyde, cyclopentylmagnesium reagent THF, -20 °C to RT, inert atmosphere ~70-75 Straightforward, moderate yield
Multi-step Stereoselective Synthesis Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate Chiral catalysts, multiple steps, purification ~11 (overall) High stereochemical purity, complex
Imine Formation and Reduction Aryl amines, diphenylmethanimine KOtBu, di-tert-butyldicarbonate, reflux, inert atmosphere Not specified Useful for protected intermediates
Pharmaceutical Scale Synthesis Various cyclopentyl derivatives Multi-step, advanced purification Not specified Scalable, stereochemically controlled

Research Findings and Considerations

  • The Grignard approach is the most direct and commonly used for preparing this compound, offering good yields and operational simplicity.
  • For applications requiring enantiomerically pure compounds, multi-step stereoselective syntheses are necessary despite lower overall yields.
  • Protection/deprotection strategies via imine intermediates provide synthetic flexibility for functional group manipulations.
  • Pharmaceutical research emphasizes the importance of stereochemical control and scalability, often involving complex synthetic routes with rigorous purification.
  • Reaction conditions such as inert atmosphere, temperature control, and solvent choice (THF, DCM, tert-butanol) critically influence yield and purity.
  • Purification typically involves column chromatography on silica gel or deactivated silica gel to isolate the desired alcohol.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Bromophenyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form cyclopentylmethanol derivatives.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclopentylmethanol derivatives.

    Substitution: Formation of various substituted bromophenyl derivatives.

Scientific Research Applications

Overview

[1-(4-Bromophenyl)cyclopentyl]methanol is a chemical compound that has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This compound, characterized by a cyclopentyl structure linked to a bromophenyl group, serves as a valuable building block in the synthesis of complex molecules and has potential therapeutic properties.

Chemistry

In the field of chemistry, this compound is utilized as:

  • Building Block : It serves as an intermediate for synthesizing more complex organic compounds.
  • Reaction Mechanisms : Researchers study its reactivity to understand various chemical processes and develop new synthetic methodologies.

Biology

The compound's biological applications include:

  • Precursor for Active Molecules : It can be used to synthesize biologically active compounds that may exhibit pharmacological effects.
  • Biological Studies : Investigations into its effects on different biological systems help elucidate its potential therapeutic roles.

Medicine

In medicinal chemistry, this compound is explored for:

  • Therapeutic Properties : Research indicates potential antimicrobial and anticancer activities, making it a candidate for drug development.
  • Pharmacological Reference : It serves as a reference compound in various pharmacological studies to assess drug efficacy.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For example, derivatives of brominated phenols have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Similar Bromophenol DerivativeS. aureus62.5 µg/mL
Flavonoid Extract from L. monopetalumE. faecalis78.12 µg/mL

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclopentylmethanol moiety can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Cycloalkane Ring Size Variants

[1-(4-Bromophenyl)cyclopropyl]methanol (CAS 98480-31-0)
  • Molecular Formula : C₁₀H₁₁BrO
  • Molecular Weight : 227.10 g/mol
[1-(4-Bromophenyl)cyclobutyl]methanol (CAS 1227159-85-4)
  • Molecular Formula : C₁₁H₁₃BrO
  • Molecular Weight : 241.13 g/mol
  • Key Features : The cyclobutane ring reduces strain compared to cyclopropane but introduces greater steric hindrance than cyclopentane, affecting solubility and intermolecular interactions .
Hypothetical [1-(4-Bromophenyl)cyclopentyl]methanol
  • Expected Molecular Formula : C₁₂H₁₅BrO
  • Expected Molecular Weight : 255.15 g/mol

Table 1: Structural Comparison of Cycloalkane Analogs

Compound Ring Size Molecular Formula Molecular Weight (g/mol) Key Property Influence
Cyclopropane derivative 3 C₁₀H₁₁BrO 227.10 High reactivity due to ring strain
Cyclobutane derivative 4 C₁₁H₁₃BrO 241.13 Moderate steric hindrance
Cyclopentane derivative (hypo.) 5 C₁₂H₁₅BrO 255.15 Balanced stability and bioavailability

Functional Group Modifications

1-[(4-Bromophenyl)sulfonyl]cyclopentanecarboxylic Acid Methyl Ester (CAS 160790-07-8)
  • Molecular Formula : C₁₃H₁₅BrO₄S
  • Key Features: The sulfonyl and ester groups increase hydrophobicity (log P likely >2) compared to the hydroxymethyl group in this compound, altering membrane permeability .
(R)- and (S)-1-(4-Bromophenyl)ethanol Derivatives
  • Key Findings : Enantiomeric differences significantly impact biological activity. For example, (R)-1-(4-Bromophenyl)ethoxy-modified phthalocyanines exhibit a 1.5× higher quantum yield of reactive oxygen species (ROS) generation than the (S)-isomer, critical for photodynamic therapy applications .

Reactivity Trends

  • Smaller rings (cyclopropane) undergo faster ring-opening reactions, while larger rings (cyclopentane) favor stability in acidic/basic conditions.
  • The hydroxymethyl group in this compound can participate in hydrogen bonding, enhancing solubility in polar solvents compared to ester or sulfonyl derivatives.

Antimicrobial and Anticancer Activity

  • Thiazole-anchored pyrazolyl benzoxazoles () demonstrate antimicrobial activity, highlighting the role of bromine and heterocycles in targeting pathogens .

Biological Activity

[1-(4-Bromophenyl)cyclopentyl]methanol, a compound characterized by its unique cyclopentyl structure and a bromophenyl group, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1346689-83-5

This compound features a cyclopentane ring attached to a bromophenyl group, which is believed to influence its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of brominated phenols can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Similar Bromophenol DerivativeS. aureus62.5 µg/mL
Flavonoid Extract from L. monopetalumE. faecalis78.12 µg/mL

Anticancer Activity

In vitro studies suggest that this compound may exhibit anticancer properties. Similar compounds have shown effectiveness against cancer cell lines such as HeLa and A549, with IC50 values indicating significant cytotoxicity .

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundHeLaTBD
Related Brominated CompoundA549242.52

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. These interactions may lead to the modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Studies

A notable study investigated the effects of various brominated compounds on microbial growth and cancer cell viability. The results indicated that compounds with similar structural motifs to this compound exhibited promising results in inhibiting bacterial growth and inducing apoptosis in cancer cells .

Q & A

Q. Validation :

  • Chromatography : Use HPLC or GC-MS to confirm purity (>95% by HPLC) .
  • Spectroscopy : 1^1H/13^13C NMR to verify the bromophenyl moiety (δ 7.3–7.5 ppm for aromatic protons) and cyclopentyl-methanol structure (δ 1.5–2.5 ppm for cyclopentyl protons) .

Advanced: How can conflicting crystallographic data for this compound be resolved?

Answer:
Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) may arise from twinned crystals or disorder in the cyclopentyl ring . To resolve:

  • Refinement tools : Use SHELXL (robust for small molecules) with TWIN/BASF commands to model twinning .
  • Quantum chemical validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level) to identify outliers .
  • Data collection : Ensure high-resolution data (<1.0 Å) to reduce ambiguity in electron density maps .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H NMR confirms the cyclopentyl-methanol group (δ 3.5–4.0 ppm for -CH2_2OH) and bromophenyl aromatic protons. 13^13C NMR identifies quaternary carbons (e.g., cyclopentyl C attached to phenyl) .
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 255.0 for C12_{12}H14_{14}BrO) .
  • IR : O-H stretch (~3200–3400 cm1^{-1}) and C-Br vibration (~500–600 cm1^{-1}) .

Advanced: How does the bromophenyl substituent influence reactivity in nucleophilic substitution reactions?

Answer:
The 4-bromo group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at the para position. Key considerations:

  • Kinetic studies : Monitor SN2 reactivity using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., NaN3_3). Compare rates with non-brominated analogs .
  • DFT calculations : Compute partial charges (e.g., NPA analysis) to predict regioselectivity. The bromine’s inductive effect increases positive charge on adjacent carbons, favoring attack at the phenyl ring .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Oxidation : The secondary alcohol is prone to oxidation. Store under inert gas (N2_2/Ar) at 2–8°C in amber vials .
  • Light sensitivity : Bromophenyl groups can undergo photolytic debromination. Use UV-blocking containers .
  • Hygroscopicity : The -CH2_2OH group may absorb moisture; store with desiccants (e.g., silica gel) .

Advanced: How can computational modeling optimize reaction yields for derivatives of this compound?

Answer:

  • Reaction mechanism mapping : Use Gaussian or ORCA to model transition states (e.g., epoxidation or esterification). Identify rate-limiting steps via activation energy barriers .
  • Solvent effects : Conduct COSMO-RS simulations to predict solvent polarity’s impact on reaction equilibrium (e.g., THF vs. toluene for Grignard reactions) .
  • Machine learning : Train models on existing reaction data (e.g., yields vs. temperature/catalyst) to predict optimal conditions for novel derivatives .

Basic: How is the stereochemistry of this compound confirmed?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol to separate enantiomers. Compare retention times with racemic standards .
  • Optical rotation : Measure specific rotation ([α]D_D) and compare with literature values for (R)- or (S)-configured analogs .

Advanced: What strategies address low yields in Friedel-Crafts syntheses of bromophenyl-cyclopentyl derivatives?

Answer:

  • Catalyst optimization : Screen Lewis acids (e.g., AlCl3_3 vs. FeCl3_3) to balance activity and side reactions. FeCl3_3 may reduce carbocation rearrangements .
  • Additive screening : Introduce scavengers (e.g., 2,6-di-tert-butylpyridine) to sequester proton byproducts, shifting equilibrium toward product .
  • In situ monitoring : Use ReactIR to track acyl intermediate formation and adjust reagent stoichiometry dynamically .

Basic: What are the key safety hazards associated with handling this compound?

Answer:

  • Toxicity : Potential irritant to eyes/skin. Use PPE (gloves, goggles) and work in a fume hood .
  • Combustibility : Alcohols are flammable. Avoid open flames and store away from oxidizers .
  • Waste disposal : Brominated compounds require halogen-specific disposal protocols (e.g., incineration with scrubbers) .

Advanced: How can structure-activity relationship (SAR) studies leverage the bromophenyl group for bioactive derivatives?

Answer:

  • Bioisosteric replacement : Compare bromine with Cl, F, or CF3_3 to assess electronic effects on receptor binding (e.g., in kinase inhibitors) .
  • Pharmacophore modeling : Use Schrödinger’s Phase to map hydrophobic (bromophenyl) and H-bond donor (-CH2_2OH) features .
  • In vitro assays : Test cytotoxicity (MTT assay) and target engagement (e.g., fluorescence polarization for protein binding) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Bromophenyl)cyclopentyl]methanol
Reactant of Route 2
[1-(4-Bromophenyl)cyclopentyl]methanol

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